2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a thiazolidine ring, an oxazole ring, and a piperidine group
Preparation Methods
The synthesis of 2-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the oxazole ring and the piperidine group through subsequent reactions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or piperidine groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazolidine and oxazole derivatives, which share structural features with 2-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE. These compounds may have similar chemical reactivity and applications but differ in their specific properties and effects. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications compared to other similar compounds.
Properties
Molecular Formula |
C20H18N4O2S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H18N4O2S2/c21-12-15-19(23-9-5-2-6-10-23)26-17(22-15)11-16-18(25)24(20(27)28-16)13-14-7-3-1-4-8-14/h1,3-4,7-8,11H,2,5-6,9-10,13H2/b16-11- |
InChI Key |
NNMFDGHAQJHKNS-WJDWOHSUSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(N=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C#N |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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